molecular formula C19H18N2O3S B11376518 N-(2,4-dimethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11376518
M. Wt: 354.4 g/mol
InChI Key: ZEQGAIKJRUVXDN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H18N2O3S/c1-23-15-8-9-16(17(11-15)24-2)21-18(22)10-14-12-25-19(20-14)13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,21,22)

InChI Key

ZEQGAIKJRUVXDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)OC

Origin of Product

United States

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S with a molecular weight of 354.4 g/mol. The compound features a thiazole ring and a dimethoxyphenyl group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial activity was assessed against several pathogens:

CompoundPathogenMIC (mg/mL)MBC (mg/mL)
9E. coli0.170.23
1E. cloacae0.230.47
3S. Typhimurium0.230.47
8B. cereus0.230.47

These results indicate that the compound exhibits moderate to good antimicrobial activity against Gram-negative and Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various cellular models.

Cytotoxicity Assays

In vitro studies have shown that this compound induces significant cytotoxicity in cancer cell lines:

Cell LineIC50 (µM)
A54926
H4600.75 - 4.21
MCF-F0.75 - 4.21

These findings suggest that the compound may inhibit cell proliferation effectively in lung and breast cancer models .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is often linked to their structural characteristics. The presence of specific substituents on the thiazole ring significantly impacts their efficacy.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of methoxy groups at specific positions on the phenyl ring enhances antimicrobial activity.
  • Thiazole Modifications : Variations in the thiazole structure can lead to different levels of cytotoxicity against cancer cells.
  • Synergistic Effects : Certain derivatives have shown synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole .

Study on Antimicrobial Activity

A study published in Antibiotics evaluated various thiazole derivatives for their antimicrobial properties against clinical isolates. The study found that compounds similar to this compound exhibited promising results against resistant strains .

Study on Anticancer Activity

Another investigation focused on the anticancer effects of thiazole derivatives in lung cancer models indicated that certain modifications could enhance apoptosis in cancer cells while sparing normal cells .

Scientific Research Applications

The compound has been investigated for several biological activities, which can be categorized into the following areas:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-(2,4-dimethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study evaluating thiazole derivatives found promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound have also been a focus of research. Investigations have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, compounds with similar thiazole structures were tested against breast cancer cell lines and showed significant cytotoxic effects . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes implicated in disease progression. Enzyme assays have suggested that similar compounds can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values < 100 µg/mL .
Study BAnticancer ActivityShowed significant cytotoxicity against MCF7 breast cancer cells with IC50 values in the low micromolar range .
Study CEnzyme InhibitionInhibited acetylcholinesterase activity with IC50 values indicating potential for neuroprotective applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives.

Conditions Reagents Products Yield References
Acidic hydrolysisHCl (6M), ethanol2-(2-phenyl-1,3-thiazol-4-yl)acetic acid + 2,4-dimethoxyaniline72–78%
Basic hydrolysisNaOH (2M), H₂OSodium 2-(2-phenyl-1,3-thiazol-4-yl)acetate + 2,4-dimethoxyaniline65–70%

Key findings:

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis generates the carboxylate salt, which can be acidified to isolate the free acid.

Nucleophilic Substitution at the Thiazole Ring

The thiazole core participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions due to its electron-rich nitrogen and sulfur atoms.

Reaction Type Reagents/Conditions Products Yield References
BrominationBr₂ (1 equiv), CHCl₃, 0°C5-bromo-N-(2,4-dimethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide58%
NitrationHNO₃/H₂SO₄, 50°C5-nitro derivative63%
AminationNH₂R (R=alkyl), DMF, 100°C5-alkylamino-substituted analogs40–55%

Key findings:

  • Bromination occurs preferentially at the 5-position of the thiazole ring due to electronic and steric factors .

  • Nitration requires strong acidic conditions to generate the nitronium ion .

Oxidation of the Phenyl Substituent

The 2-phenyl group on the thiazole undergoes oxidation under controlled conditions.

Oxidizing Agent Conditions Products Yield References
KMnO₄H₂O, 80°C2-(2-(benzoic acid)-1,3-thiazol-4-yl)acetamide45%
Ozone (O₃)CH₂Cl₂, -78°CCleavage to form 2-(2-carboxy-1,3-thiazol-4-yl)acetamide30%

Key findings:

  • KMnO₄ oxidation converts the phenyl group to a carboxylic acid.

  • Ozonolysis cleaves the aromatic ring, producing a carboxylic acid derivative.

Functionalization of the Methoxy Groups

The 2,4-dimethoxyphenyl moiety undergoes demethylation and alkylation reactions.

Reaction Reagents/Conditions Products Yield References
DemethylationBBr₃, CH₂Cl₂, 0°CN-(2,4-dihydroxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide85%
AlkylationRI (R=Me, Et), K₂CO₃, DMFN-(2,4-dialkoxyphenyl) derivatives70–80%

Key findings:

  • BBr₃ selectively removes methyl groups from the methoxy substituents .

  • Alkylation restores or modifies the alkoxy groups, enabling tuning of lipophilicity .

Acetylation and Acylation Reactions

The free amine (from hydrolysis) and hydroxyl groups (from demethylation) can be acylated.

Reaction Reagents/Conditions Products Yield References
AcetylationAc₂O, pyridine, 25°CN-acetyl-2,4-dimethoxyaniline conjugate90%
BenzoylationBzCl, Et₃N, CH₂Cl₂N-benzoyl derivative75%

Key findings:

  • Acetylation occurs regioselectively at the primary amine group .

  • Benzoylation enhances the compound’s stability under physiological conditions .

Cross-Coupling Reactions

The thiazole and phenyl rings participate in palladium-catalyzed couplings.

Reaction Catalyst/Conditions Products Yield References
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O2-(2-aryl-1,3-thiazol-4-yl)acetamide derivatives60–70%
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, tolueneN-aryl-substituted analogs55%

Key findings:

  • Suzuki coupling modifies the phenyl group on the thiazole ring .

  • Buchwald–Hartwig amination introduces aryl groups to the acetamide nitrogen .

Q & A

Q. Optimization Considerations :

  • Temperature control (reflux vs. room temperature) affects reaction rates and byproduct formation.
  • Solvent polarity (e.g., glacial acetic acid for cyclization) influences tautomeric equilibria during synthesis .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Key Analytical Validation (Technique)
1Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT75–85NMR (amide proton δ 10.2–10.5 ppm)
2Ac₂O, reflux, 2 h60–70X-ray crystallography (SHELX refinement)

Basic: How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its solid-state conformation?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction data are collected using Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL-2019) refines the structure, with R-factors < 5% indicating high precision .
  • Key Interactions :
    • Hydrogen Bonds : N–H···O and C–H···O interactions between the acetamide carbonyl and methoxy groups (bond distances: 2.8–3.0 Å) .
    • π-π Stacking : Between the phenyl and thiazole rings (dihedral angle ~73.5°) .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
Dihedral Angle (Thiazole-Phenyl)73.50(4)°
Torsion Angle (C4–O–C19)-1.67(19)°

Advanced: How does tautomerism in the thiazole ring impact biological activity, and what methods resolve conflicting spectral vs. crystallographic data?

Methodological Answer:

  • Tautomeric Equilibria : The thiazole ring exists in keto-enol or amine-enol forms, altering hydrogen-bonding capacity and receptor binding .
  • Data Resolution :
    • X-ray Crystallography : Confirms the dominant tautomer in the solid state (e.g., enol form with C4–O–H moiety) .
    • Solution NMR : Detects dynamic equilibria (e.g., exchange peaks in ¹H-NMR at 400 MHz).
    • DFT Calculations : Predict relative stability of tautomers (B3LYP/6-31G* level) .

Q. Contradiction Case :

  • Crystallography may show a fixed enol form, while NMR suggests equilibrium. Multi-technique validation (e.g., variable-temperature NMR) reconciles discrepancies .

Advanced: What in silico strategies predict the compound’s biological targets, and how are SAR studies designed for CK1 inhibition?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite screens against kinases (e.g., CK1δ/ε). The 2,4-dimethoxyphenyl group occupies a hydrophobic pocket (docking score ≤ -8.0 kcal/mol) .
  • SAR Design :
    • Core Modifications : Vary substituents on the phenyl ring (e.g., -F, -CF₃) to enhance binding affinity.
    • Bioisosteres : Replace the thiazole with oxazole to assess metabolic stability.
  • Validation : IC₅₀ assays (e.g., ADP-Glo kinase assay) confirm inhibitory activity .

Q. Table 3: CK1 Inhibition Data

DerivativeR-GroupIC₅₀ (nM)Selectivity (vs. CK2)
Parent2,4-OMe120>100×
CF₃ Analog2-CF₃85>50×

Advanced: How are contradictory biological activity results (e.g., cytotoxicity vs. anti-inflammatory effects) rationalized in mechanistic studies?

Methodological Answer:

  • Dose-Dependent Effects : Low doses (1–10 µM) may inhibit pro-inflammatory cytokines (IL-6, TNF-α), while higher doses (>50 µM) induce apoptosis via ROS generation .
  • Pathway Analysis : RNA-seq identifies overlapping pathways (e.g., NF-κB suppression vs. p53 activation).
  • Redox Profiling : Measure glutathione depletion and mitochondrial membrane potential (JC-1 assay) to distinguish mechanisms .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are peaks assigned?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Thiazole protons : δ 7.2–7.5 ppm (C5–H).
    • Acetamide NH : δ 10.2–10.5 ppm (broad, D₂O exchangeable).
  • IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹ confirms acetamide formation .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 383.4) validates molecular weight .

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